molecular formula C12H17ClFN B15276093 (Butan-2-yl)[1-(3-chloro-4-fluorophenyl)ethyl]amine

(Butan-2-yl)[1-(3-chloro-4-fluorophenyl)ethyl]amine

Cat. No.: B15276093
M. Wt: 229.72 g/mol
InChI Key: XFMMUYZZHCKSNA-UHFFFAOYSA-N
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Description

(Butan-2-yl)[1-(3-chloro-4-fluorophenyl)ethyl]amine is a chemical compound with the molecular formula C12H17ClFN. It is known for its unique structure, which includes a butan-2-yl group and a 3-chloro-4-fluorophenyl group attached to an ethylamine backbone. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[1-(3-chloro-4-fluorophenyl)ethyl]amine typically involves the reaction of 3-chloro-4-fluoroacetophenone with butan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[1-(3-chloro-4-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(Butan-2-yl)[1-(3-chloro-4-fluorophenyl)ethyl]amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(3-chloro-4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)[1-(3-chlorophenyl)ethyl]amine
  • (Butan-2-yl)[1-(4-fluorophenyl)ethyl]amine
  • (Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine

Uniqueness

(Butan-2-yl)[1-(3-chloro-4-fluorophenyl)ethyl]amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

IUPAC Name

N-[1-(3-chloro-4-fluorophenyl)ethyl]butan-2-amine

InChI

InChI=1S/C12H17ClFN/c1-4-8(2)15-9(3)10-5-6-12(14)11(13)7-10/h5-9,15H,4H2,1-3H3

InChI Key

XFMMUYZZHCKSNA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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